molecular formula C20H30N2O3 B4043805 N-cyclododecyl-2-(2-nitrophenyl)acetamide

N-cyclododecyl-2-(2-nitrophenyl)acetamide

Cat. No.: B4043805
M. Wt: 346.5 g/mol
InChI Key: HETMAHBBKLJSPT-UHFFFAOYSA-N
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Description

N-cyclododecyl-2-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.22564282 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitric Oxide's Role in Hepatotoxicity

Research has investigated the role of nitric oxide in acetaminophen-induced hepatotoxicity, revealing the complex interactions between reactive metabolites and cellular defense mechanisms. Nitric oxide, a product of inducible nitric oxide synthase, has been implicated in the pathophysiology of liver damage caused by acetaminophen. This highlights the importance of understanding nitric oxide's dual role as both a protective and damaging agent in the context of drug-induced liver injury (Gardner et al., 1998).

Organic Non-linear Optical Materials

The structural and electronic properties of nitrophenyl compounds, such as 3-Nitroacetanilide, have been explored for their potential applications in organic non-linear optical materials. These materials are of interest for their ability to change the frequency of light, making them valuable in various optical and photonic technologies (Mahalakshmi et al., 2002).

Synthesis of Substituted Phenazines

Nitroarenes, including nitrophenyl derivatives, have been utilized in chemical synthesis pathways to produce substituted phenazines, compounds of interest for their diverse biological activities and potential pharmaceutical applications. This underscores the versatility of nitrophenyl compounds in synthetic organic chemistry (Kwast et al., 2011).

Photocatalytic Degradation of Pharmaceuticals

Studies on the photocatalytic degradation of pharmaceutical compounds, such as acetaminophen, under UV and sunlight irradiation have provided insights into environmental remediation techniques. These findings point to the potential environmental applications of photocatalysis in breaking down persistent organic pollutants, including those related to nitrophenyl compounds (Jallouli et al., 2017).

Properties

IUPAC Name

N-cyclododecyl-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c23-20(16-17-12-10-11-15-19(17)22(24)25)21-18-13-8-6-4-2-1-3-5-7-9-14-18/h10-12,15,18H,1-9,13-14,16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETMAHBBKLJSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.